N-(1-butyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide
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Overview
Description
N-(1-butyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide is a synthetic compound belonging to the class of quinolinyl-pyrazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-butyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide typically involves the following steps:
Formation of the Pyrazoloquinoline Core: The initial step involves the condensation of a 2-chloroquinoline derivative with phenylhydrazine in the presence of a solvent such as 1-pentanol. This reaction forms the pyrazoloquinoline core.
N-Alkylation: The pyrazoloquinoline core is then subjected to N-alkylation using butyl bromide in the presence of a base such as sodium carbonate. This step introduces the butyl group at the nitrogen atom.
Methoxyacetamide Formation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-butyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyacetamide group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Reduced derivatives with altered functional groups
Substitution: Substituted derivatives with modified methoxyacetamide groups
Scientific Research Applications
N-(1-butyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-(1-butyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to interact with enzymes and receptors involved in various biological processes, including cyclooxygenase (COX) enzymes and G-protein coupled receptors (GPCRs).
Pathways Involved: It modulates signaling pathways related to inflammation, pain, and cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
N-(1-butyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide can be compared with other similar compounds in the quinolinyl-pyrazole class:
N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide: Similar structure but with an isobutyramide group instead of methoxyacetamide.
N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide: Contains a picolinamide group, offering different pharmacological properties.
N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide: Features a dimethoxybenzamide group, providing unique chemical and biological activities.
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
714288-62-7 |
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Molecular Formula |
C18H22N4O2 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-(1-butyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide |
InChI |
InChI=1S/C18H22N4O2/c1-4-5-8-22-18-14(17(21-22)20-16(23)11-24-3)10-13-7-6-12(2)9-15(13)19-18/h6-7,9-10H,4-5,8,11H2,1-3H3,(H,20,21,23) |
InChI Key |
GIXSEQNBSNBEFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C=C3C=CC(=CC3=N2)C)C(=N1)NC(=O)COC |
solubility |
4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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